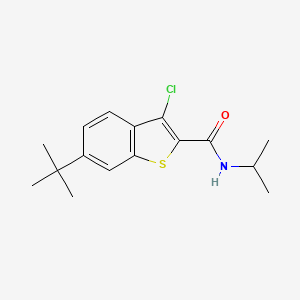![molecular formula C19H16N2O7 B14952929 1-{[(1-hydroxy-7-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetyl}imidazolidin-2-one](/img/structure/B14952929.png)
1-{[(1-hydroxy-7-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetyl}imidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(1-hydroxy-7-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetyl}imidazolidin-2-one is a complex organic compound that belongs to the class of xanthones. Xanthones are known for their diverse biological activities and are found in various natural sources such as plants, fungi, and lichens . This compound is characterized by its unique structure, which includes a xanthone core linked to an imidazolidin-2-one moiety through an acetyl group.
Métodos De Preparación
The synthesis of 1-{[(1-hydroxy-7-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetyl}imidazolidin-2-one involves multiple steps. One common method starts with the preparation of the xanthone core, which can be synthesized by heating salicylic acid phenyl ester to high temperatures (275-285°C) and then further heating to 350-355°C to obtain the xanthone . The xanthone is then functionalized with a methoxy group and a hydroxy group at specific positions. The final step involves the acetylation of the xanthone derivative followed by the reaction with imidazolidin-2-one under controlled conditions to form the target compound.
Análisis De Reacciones Químicas
1-{[(1-hydroxy-7-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetyl}imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various biochemical processes.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-{[(1-hydroxy-7-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetyl}imidazolidin-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various xanthone derivatives with potential biological activities.
Medicine: Research is ongoing to explore its potential as an anti-carcinogenic and anti-diabetic agent.
Industry: It is used in the synthesis of dyes, fluorescent agents, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-{[(1-hydroxy-7-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetyl}imidazolidin-2-one involves its interaction with various molecular targets and pathways. The xanthone core is known to interact with enzymes and proteins, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects . The imidazolidin-2-one moiety may enhance the compound’s binding affinity to specific targets, increasing its biological efficacy.
Comparación Con Compuestos Similares
1-{[(1-hydroxy-7-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetyl}imidazolidin-2-one can be compared with other xanthone derivatives such as:
Mangiferin: Known for its anti-inflammatory and antioxidant properties.
Neomangiferin: Exhibits similar biological activities but with different solubility and pharmacokinetic profiles.
Gentioside: Another xanthone derivative with significant bioactivity, including anti-carcinogenic and anti-diabetic properties.
The uniqueness of this compound lies in its specific structure, which combines the xanthone core with an imidazolidin-2-one moiety, potentially enhancing its biological activity and specificity.
Propiedades
Fórmula molecular |
C19H16N2O7 |
|---|---|
Peso molecular |
384.3 g/mol |
Nombre IUPAC |
1-[2-(1-hydroxy-7-methoxy-9-oxoxanthen-3-yl)oxyacetyl]imidazolidin-2-one |
InChI |
InChI=1S/C19H16N2O7/c1-26-10-2-3-14-12(6-10)18(24)17-13(22)7-11(8-15(17)28-14)27-9-16(23)21-5-4-20-19(21)25/h2-3,6-8,22H,4-5,9H2,1H3,(H,20,25) |
Clave InChI |
WNGZBYMBFQUCGN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)OC3=CC(=CC(=C3C2=O)O)OCC(=O)N4CCNC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[1-(1H-indol-2-ylcarbonyl)-4-piperidyl]acetamide](/img/structure/B14952846.png)
![2-{[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14952888.png)
![1-(6-methoxy-3-pyridazinyl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-3-piperidinecarboxamide](/img/structure/B14952893.png)
![2-(4-methoxyphenoxy)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14952896.png)
![(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14952903.png)
![Methyl 2-[2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)-2-phenylacetamido]-3-phenylpropanoate](/img/structure/B14952909.png)
![methyl 2-(3-hydroxy-2-oxo-5-phenyl-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-2,5-dihydro-1H-pyrrol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14952913.png)
![3,5-dimethyl-N-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}-4-isoxazolecarboxamide](/img/structure/B14952914.png)
![ethyl 4-(5-{(E)-2-[5-(acetylamino)-4-(thiophen-2-yl)-1,3-thiazol-2-yl]-2-cyanoethenyl}furan-2-yl)benzoate](/img/structure/B14952920.png)
![(5Z)-2-(morpholin-4-yl)-5-[4-(pentyloxy)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B14952921.png)

![4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl furan-2-carboxylate](/img/structure/B14952934.png)

![[1-(2-methoxyethyl)-1H-indol-6-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B14952952.png)
